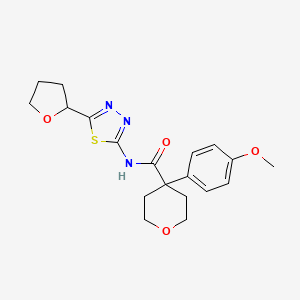![molecular formula C15H16ClN3O3S2 B10992577 4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide](/img/structure/B10992577.png)
4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is used in various scientific applications due to its unique structure.
Chemical Name: 4-Chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-benzoic acid.
Molecular Formula: C₁₁H₁₂ClNO₄S.
Structure: !Compound Structure
Preparation Methods
Synthetic Routes: Information on specific synthetic routes is limited, but it can be synthesized through organic reactions involving thiazine and benzoic acid derivatives.
Industrial Production: Industrial-scale production methods are not widely documented.
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions can yield diverse products, such as substituted benzoic acids or thiazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: Research into its pharmacological effects and potential drug development.
Industry: May find applications in materials science or specialty chemicals.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interacts with biological targets via covalent or non-covalent interactions.
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds: While direct analogs are scarce, related thiazine and benzoic acid derivatives exist.
Uniqueness: Its combination of chlorine substitution, thiazine ring, and carboxylic acid functionality sets it apart.
Remember that this compound’s applications and properties are still an active area of research
Properties
Molecular Formula |
C15H16ClN3O3S2 |
|---|---|
Molecular Weight |
385.9 g/mol |
IUPAC Name |
4-chloro-3-(1,1-dioxothiazinan-2-yl)-N-(4-methyl-1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C15H16ClN3O3S2/c1-10-9-23-15(17-10)18-14(20)11-4-5-12(16)13(8-11)19-6-2-3-7-24(19,21)22/h4-5,8-9H,2-3,6-7H2,1H3,(H,17,18,20) |
InChI Key |
MDZYUZSEVTWXAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C2=CC(=C(C=C2)Cl)N3CCCCS3(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-(butan-2-yl)-N-cyclopropyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10992496.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(pyridin-3-yl)quinoline-4-carboxamide](/img/structure/B10992503.png)
![N-{2-oxo-2-[(2Z)-1,3,4-thiadiazol-2(3H)-ylideneamino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide](/img/structure/B10992509.png)

![4-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}butanoic acid](/img/structure/B10992514.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(2-methylpropyl)-4-oxo-3,4-dihydrophthalazin-1-yl]acetamide](/img/structure/B10992520.png)
![3-[6-oxo-6-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)hexyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B10992523.png)
![4-chloro-3-(1,1-dioxido-1,2-thiazinan-2-yl)-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10992527.png)
![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B10992528.png)

![N-{2-[(1-methyl-1H-indol-4-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide](/img/structure/B10992531.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[4-(5-methoxy-1H-indol-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10992542.png)
![4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-1,4-dihydroquinoline-3-carboxamide](/img/structure/B10992544.png)
